molecular formula C13H8Br2N2O B14034036 2,4-Dibromo-1-methoxyphenazine

2,4-Dibromo-1-methoxyphenazine

Cat. No.: B14034036
M. Wt: 368.02 g/mol
InChI Key: MVQCVSKTSHOOMU-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-methoxyphenazine is a synthetic organic compound belonging to the phenazine class of heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound, characterized by the presence of bromine and methoxy groups, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methoxyphenazine typically involves the bromination of 1-methoxyphenazine. One common method includes dissolving 2,4-Dibromo-1-hydroxyphenazine in tetrahydrofuran and dimethylformamide, followed by cooling the reaction mixture to -78°C and adding sodium hydride . This reaction results in the formation of this compound.

Industrial Production Methods: Industrial production of phenazine derivatives, including this compound, often employs large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1-methoxyphenazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxyphenazine derivatives.

    Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various phenazine derivatives with altered functional groups, enhancing their biological and chemical properties .

Scientific Research Applications

2,4-Dibromo-1-methoxyphenazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-1-methoxyphenazine stands out due to its dual bromine substitution and methoxy group, which enhance its chemical stability and biological activity. These modifications make it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C13H8Br2N2O

Molecular Weight

368.02 g/mol

IUPAC Name

2,4-dibromo-1-methoxyphenazine

InChI

InChI=1S/C13H8Br2N2O/c1-18-13-8(15)6-7(14)11-12(13)17-10-5-3-2-4-9(10)16-11/h2-6H,1H3

InChI Key

MVQCVSKTSHOOMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=NC3=CC=CC=C3N=C12)Br)Br

Origin of Product

United States

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